

Spectral Analysis of 3-Fluoro-2-methoxybenzenemethanol: A Technical Guide

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Compound of Interest

Compound Name:	3-Fluoro-2-methoxybenzenemethanol
Cat. No.:	B1322474

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This technical guide provides a detailed overview of the expected spectral data for **3-Fluoro-2-methoxybenzenemethanol**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide presents predicted data based on the analysis of its immediate precursor, 2-Fluoro-3-methoxybenzaldehyde, and established principles of spectroscopy. Detailed experimental protocols for acquiring such spectra are also provided.

Predicted Spectral Data

The following tables summarize the anticipated quantitative spectral data for **3-Fluoro-2-methoxybenzenemethanol**. These predictions are derived from the known spectral data of its precursor, 2-Fluoro-3-methoxybenzaldehyde, and the expected chemical shifts and fragmentation patterns following the reduction of the aldehyde to a primary alcohol.

Table 1: Predicted ^1H NMR Spectral Data for **3-Fluoro-2-methoxybenzenemethanol**

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment	Predicted Coupling Constants (J, Hz)
~7.1-7.3	m	3H	Ar-H	
~4.7	s	2H	-CH ₂ OH	
~3.9	s	3H	-OCH ₃	
~2.0-3.0 (broad)	s	1H	-OH	

Note: The chemical shifts of the aromatic protons are complex due to fluorine-proton coupling. The hydroxyl proton's chemical shift can vary depending on concentration and solvent.

Table 2: Predicted ¹³C NMR Spectral Data for **3-Fluoro-2-methoxybenzenemethanol**

Chemical Shift (δ , ppm)	Assignment	Predicted C-F Coupling
~150-155 (d)	C-F	Large ¹ JCF
~140-145 (d)	C-OCH ₃	Smaller ² JCF or ³ JCF
~125-130	C-CH ₂ OH	
~115-125 (m)	Ar-C	
~60-65	-CH ₂ OH	
~55-60	-OCH ₃	

Note: The aromatic region will show complex splitting patterns due to carbon-fluorine coupling.

Table 3: Predicted IR Spectral Data for **3-Fluoro-2-methoxybenzenemethanol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400-3200	Broad, Strong	O-H stretch (alcohol)
~3100-3000	Medium	C-H stretch (aromatic)
~2950-2850	Medium	C-H stretch (aliphatic)
~1600-1450	Medium-Strong	C=C stretch (aromatic)
~1250-1000	Strong	C-O stretch (alcohol and ether), C-F stretch

Table 4: Predicted Mass Spectrometry Data for **3-Fluoro-2-methoxybenzenemethanol**

m/z	Relative Intensity	Assignment
156	Moderate	[M] ⁺ (Molecular Ion)
139	High	[M-OH] ⁺
125	High	[M-CH ₂ OH] ⁺
109	Moderate	[M-CH ₂ OH, -O] ⁺
77	Moderate	[C ₆ H ₅] ⁺

Note: Fragmentation patterns are predicted based on typical benzylic alcohol fragmentation pathways.

Experimental Protocols

The following are generalized protocols for obtaining the spectral data described above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Dissolve 5-10 mg of **3-Fluoro-2-methoxybenzenemethanol** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

- Transfer the solution to a clean, dry 5 mm NMR tube.

2. ^1H NMR Acquisition:

- Instrument: A 300-500 MHz NMR spectrometer.
- Pulse Program: Standard single-pulse experiment (e.g., ' zg30' on Bruker instruments).
- Number of Scans: 8-16, depending on sample concentration.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: 0-12 ppm.
- Referencing: The residual solvent peak is used as an internal standard (e.g., CDCl_3 at 7.26 ppm).

3. ^{13}C NMR Acquisition:

- Instrument: A 75-125 MHz NMR spectrometer.
- Pulse Program: Proton-decoupled single-pulse experiment (e.g., ' zgpg30' on Bruker instruments).
- Number of Scans: 1024 or more, as ^{13}C has a low natural abundance.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-220 ppm.
- Referencing: The solvent peak is used as an internal standard (e.g., CDCl_3 at 77.16 ppm).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) Method:

- Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide crystal).[1][2]

- Sample Preparation: Place a small drop of the liquid **3-Fluoro-2-methoxybenzenemethanol** directly onto the center of the ATR crystal.[2] For a solid sample, place a small amount on the crystal and apply pressure using the instrument's clamp to ensure good contact.
- Data Acquisition:
 - Collect a background spectrum of the clean, empty ATR crystal.
 - Collect the sample spectrum.
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
- Cleaning: After analysis, wipe the crystal clean with a soft tissue dampened with a suitable solvent (e.g., isopropanol or acetone).

Mass Spectrometry (MS)

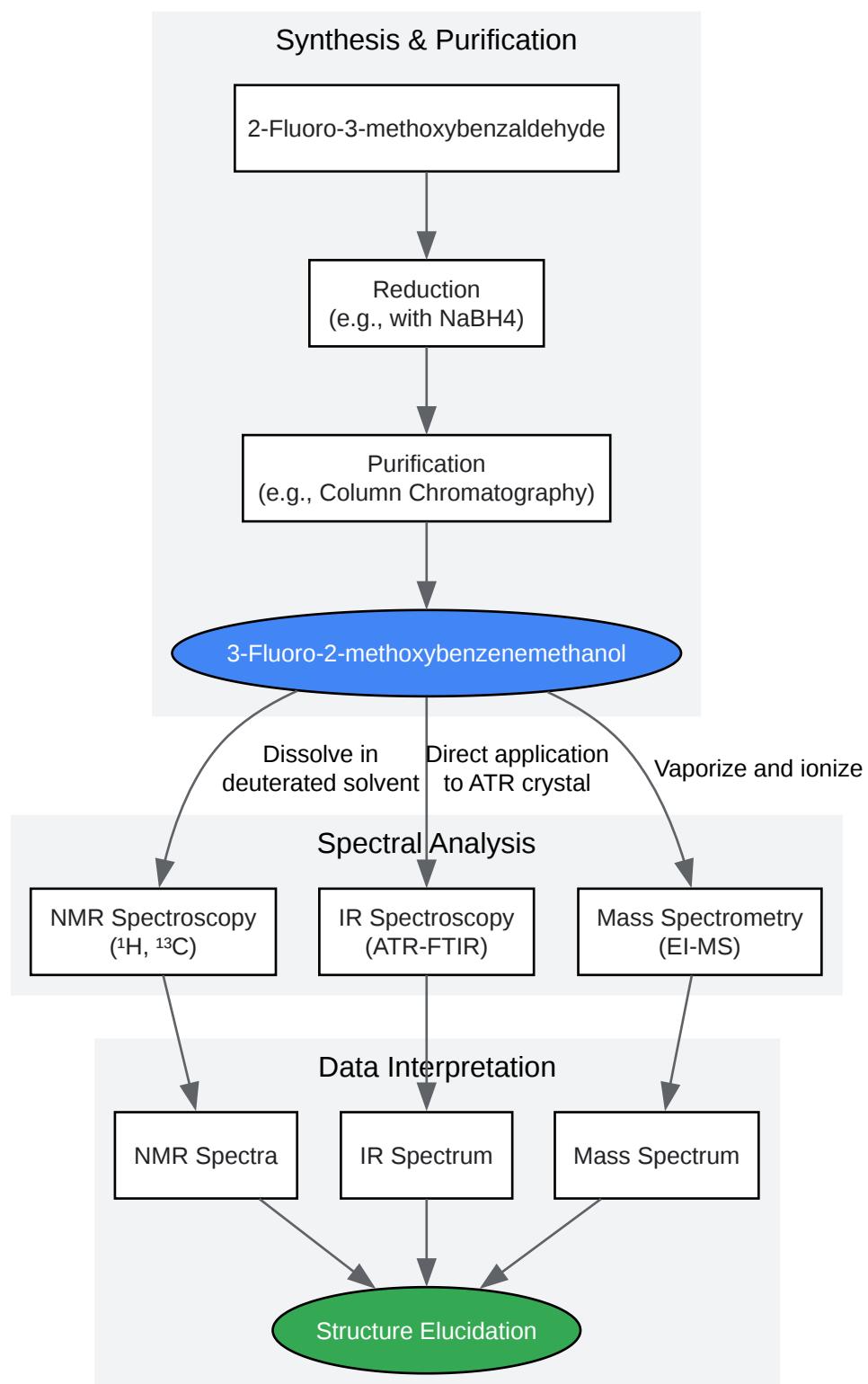
Electron Ionization (EI) Method:

- Instrument: A mass spectrometer with an EI source, often coupled with a Gas Chromatography (GC) system for sample introduction.[3]
- Sample Introduction:
 - Direct Infusion: Dissolve a small amount of the sample in a volatile solvent and inject it directly into the ion source.
 - GC Inlet: Dissolve the sample in a suitable solvent and inject it onto a GC column. The compound will be vaporized and separated from the solvent before entering the mass spectrometer.
- Ionization: The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[4]
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

- Detection: An electron multiplier or similar detector records the abundance of each ion.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectral characterization of a chemical compound like **3-Fluoro-2-methoxybenzenemethanol**.

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Caption: Workflow for Synthesis and Spectral Analysis.

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